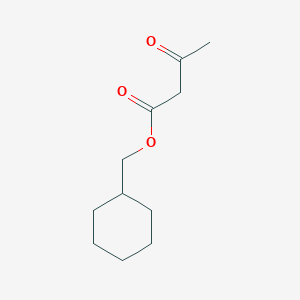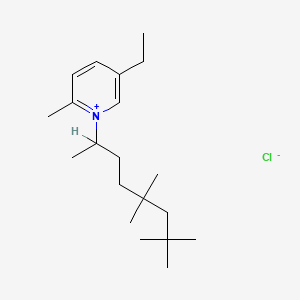![molecular formula C8H8Cl2O2S B3044735 [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE CAS No. 10038-09-2](/img/structure/B3044735.png)
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE: is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzene, where a dichloromethyl group and a sulfonylmethyl group are attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride in place of phosphorus pentachloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, resulting in the formation of benzenesulfonyl chloride, which can then be further reacted to produce [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The dichloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce sulfonic acids .
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Industry:
Mécanisme D'action
The mechanism of action of [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE primarily involves electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form a positively charged intermediate (benzenonium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product .
Comparaison Avec Des Composés Similaires
- **[(CHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(TRICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(DIBROMOMETHYL)SULFONYL]METHYL]BENZENE
Comparison:
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
10038-09-2 |
|---|---|
Formule moléculaire |
C8H8Cl2O2S |
Poids moléculaire |
239.12 g/mol |
Nom IUPAC |
dichloromethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
OEQLHHCZXUIWJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
Key on ui other cas no. |
10038-09-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















